XLogP3 Lipophilicity Differentiation: 4-[2-(Phenylsulfanyl)ethyl]morpholine vs. Morpholine Core
4-[2-(Phenylsulfanyl)ethyl]morpholine exhibits an XLogP3 value of 2.1, which is 3.0 log units higher than unsubstituted morpholine (XLogP3 = -0.9) [1][2]. This quantitative difference demonstrates that the phenylsulfanyl‑ethyl substitution imparts a >1000‑fold increase in theoretical octanol‑water partition coefficient, substantially altering the compound's lipophilicity profile.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Morpholine (CAS 110-91-8): -0.9 |
| Quantified Difference | ΔXLogP3 = +3.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 3.0 unit increase in XLogP3 predicts markedly different membrane permeability and solubility behavior, making 4-[2-(phenylsulfanyl)ethyl]morpholine unsuitable for substitution by unmodified morpholine in any assay requiring controlled lipophilicity.
- [1] PubChem. Compound Summary for CID 739875, 4-[2-(Phenylsulfanyl)ethyl]morpholine. National Center for Biotechnology Information. Accessed April 19, 2026. View Source
- [2] PubChem. Compound Summary for CID 8083, Morpholine. National Center for Biotechnology Information. Accessed April 19, 2026. View Source
